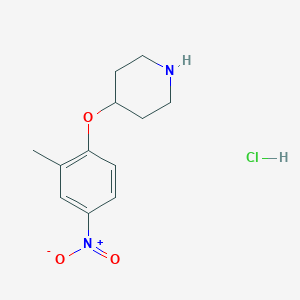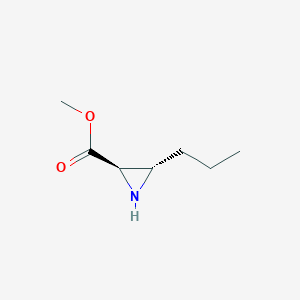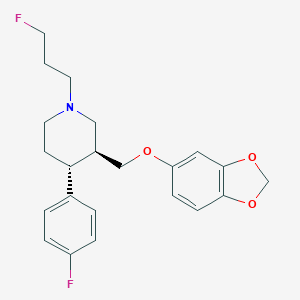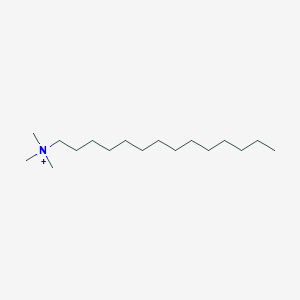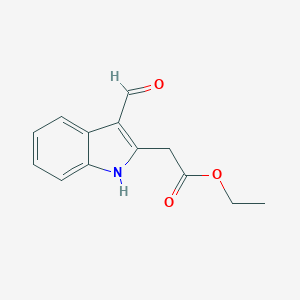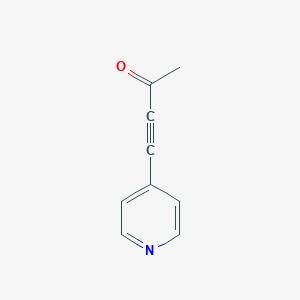
4-(Pyridin-4-yl)but-3-yn-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Pyridin-4-yl)but-3-yn-2-one is a chemical compound with a molecular formula of C10H7NO. It is commonly known as P4B and is a versatile building block for the synthesis of various organic compounds. P4B is widely used in scientific research, especially in the field of medicinal chemistry, due to its unique chemical properties and biological activities.
Mécanisme D'action
P4B exerts its biological activities through various mechanisms of action. It has been reported to inhibit the activity of various enzymes, including topoisomerase I and II, which are involved in DNA replication and repair. P4B has also been reported to inhibit the activity of histone deacetylases, which are involved in gene expression regulation. Additionally, P4B has been reported to induce apoptosis, or programmed cell death, in cancer cells.
Effets Biochimiques Et Physiologiques
P4B has been reported to have various biochemical and physiological effects. It has been reported to inhibit the growth and proliferation of cancer cells, including breast cancer, lung cancer, and prostate cancer cells. P4B has also been reported to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, P4B has been reported to have antimicrobial activity against various bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
P4B has several advantages for lab experiments, including its versatility as a building block for the synthesis of various organic compounds. It is also relatively easy to synthesize and has a high yield. However, P4B has some limitations, including its potential toxicity and instability in certain conditions.
Orientations Futures
There are several future directions for the research and development of P4B. One direction is the synthesis and evaluation of new P4B derivatives with enhanced biological activities and reduced toxicity. Another direction is the development of new methods for the synthesis of P4B and its derivatives. Additionally, the potential use of P4B as a diagnostic imaging agent for cancer and other diseases is an area of future research.
Méthodes De Synthèse
P4B can be synthesized through various methods, including the Sonogashira coupling reaction and the Suzuki-Miyaura cross-coupling reaction. The Sonogashira coupling reaction involves the reaction of 4-iodopyridine with propargyl alcohol in the presence of a palladium catalyst and a base. The Suzuki-Miyaura cross-coupling reaction involves the reaction of 4-bromo-1-butynyl acetate with phenylboronic acid in the presence of a palladium catalyst and a base.
Applications De Recherche Scientifique
P4B is widely used in scientific research, especially in the field of medicinal chemistry. It is used as a building block for the synthesis of various organic compounds, including potential drugs. P4B has been reported to have various biological activities, including anticancer, anti-inflammatory, and antimicrobial activities. It has also been reported to have potential as a diagnostic imaging agent.
Propriétés
Numéro CAS |
138852-30-9 |
|---|---|
Nom du produit |
4-(Pyridin-4-yl)but-3-yn-2-one |
Formule moléculaire |
C9H7NO |
Poids moléculaire |
145.16 g/mol |
Nom IUPAC |
4-pyridin-4-ylbut-3-yn-2-one |
InChI |
InChI=1S/C9H7NO/c1-8(11)2-3-9-4-6-10-7-5-9/h4-7H,1H3 |
Clé InChI |
PREWLXZTKBBQHJ-UHFFFAOYSA-N |
SMILES |
CC(=O)C#CC1=CC=NC=C1 |
SMILES canonique |
CC(=O)C#CC1=CC=NC=C1 |
Synonymes |
3-Butyn-2-one,4-(4-pyridinyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Methyl-5-oxido-[1,3]dioxolo[4,5-c]pyridin-5-ium](/img/structure/B159595.png)
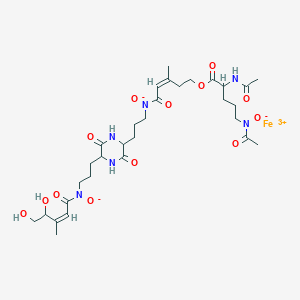
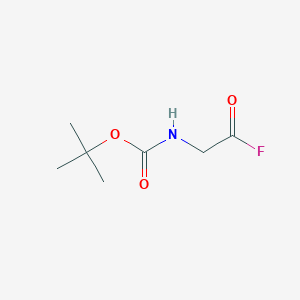
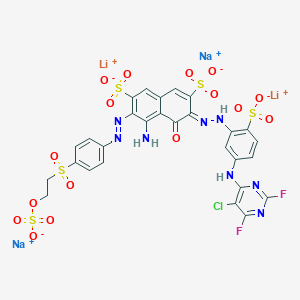
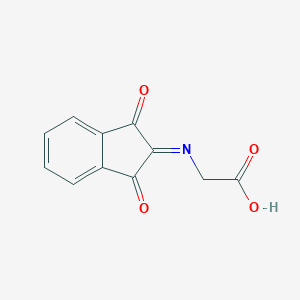
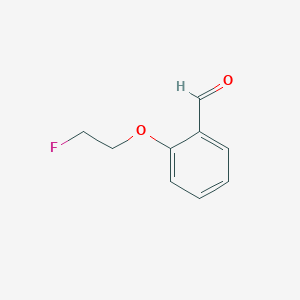
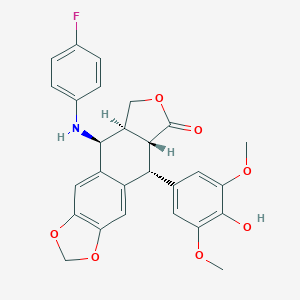

![1-[(2-Aminophenyl)carbamothioyl]pyrrolidine-2-carboxylic acid](/img/structure/B159615.png)
